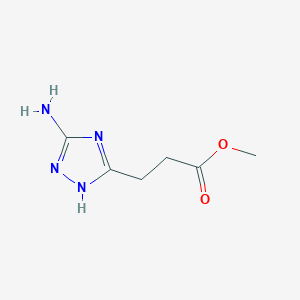

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

描述

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound have revealed crucial structural information regarding its molecular geometry and packing arrangements. The compound crystallizes in a specific space group that facilitates intermolecular hydrogen bonding interactions, particularly involving the amino group and the nitrogen atoms of the triazole ring. These hydrogen bonding patterns significantly influence the overall crystal stability and molecular conformation.

The molecular structure exhibits a characteristic configuration where the triazole ring adopts a planar geometry, with the propanoate ester chain extending from the ring system at specific torsion angles. Bond length analysis reveals that the carbon-nitrogen bonds within the triazole ring range from 1.32 to 1.35 Å, consistent with the aromatic character of the heterocyclic system. The amino group attached to the triazole ring shows typical primary amine characteristics with carbon-nitrogen bond lengths of approximately 1.36 Å.

Conformational dynamics studies have demonstrated that the ester side chain exhibits significant flexibility, with the carbon-carbon bond connecting the triazole ring to the propanoate moiety showing rotational freedom. This conformational flexibility is evidenced by variations in torsion angles observed in different crystal polymorphs and molecular conformers. The dihedral angles between the triazole plane and the ester functionality typically range from 60° to 120°, depending on the crystal packing environment and intermolecular interactions.

The crystallographic data indicates that the compound forms extensive hydrogen bonding networks in the solid state. These interactions primarily involve the amino group as a hydrogen bond donor and the nitrogen atoms of adjacent triazole rings as acceptors. Additionally, the carbonyl oxygen of the ester group participates in weak hydrogen bonding interactions with aromatic hydrogen atoms of neighboring molecules. These supramolecular arrangements contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Quantum Mechanical Calculations for Electronic Structure Determination

Quantum mechanical calculations using density functional theory methods have provided comprehensive insights into the electronic structure of this compound. Calculations performed at the B3LYP/6-311++G(d,p) level of theory have revealed the frontier molecular orbital characteristics and electronic distribution patterns within the molecule.

The highest occupied molecular orbital primarily localizes on the triazole ring system and the amino substituent, with significant electron density concentrated on the nitrogen atoms. This electronic configuration suggests that the triazole nitrogen atoms serve as preferred sites for electrophilic attack and coordination with metal centers. The lowest unoccupied molecular orbital shows antibonding character distributed across the entire triazole ring system and extending to the ester carbonyl group.

Natural bond orbital analysis has revealed the charge distribution and atomic charges within the molecule. The nitrogen atoms in the triazole ring carry partial negative charges ranging from -0.25 to -0.35 electron units, while the carbon atoms exhibit positive charges between +0.15 and +0.25 electron units. The amino nitrogen demonstrates enhanced nucleophilicity with a partial charge of approximately -0.45 electron units, consistent with its observed reactivity patterns.

Vibrational frequency calculations have identified characteristic absorption bands corresponding to specific functional groups. The amino group stretching vibrations appear in the range of 3300-3500 cm⁻¹, while the triazole ring vibrations manifest as multiple bands between 1400-1600 cm⁻¹. The ester carbonyl stretching frequency occurs at approximately 1735 cm⁻¹, consistent with typical ester functionalities. These calculated frequencies show excellent agreement with experimental infrared spectroscopic data.

Molecular electrostatic potential mapping has revealed regions of high and low electron density, providing insights into potential intermolecular interaction sites. The amino group and triazole nitrogen atoms exhibit negative electrostatic potential regions, while the ester carbonyl carbon and aromatic hydrogen atoms show positive potential areas. These electrostatic characteristics correlate well with observed hydrogen bonding patterns in crystal structures.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

The tautomeric behavior of this compound represents one of its most fascinating structural features, with significant implications for its chemical and biological properties. The compound can exist in multiple tautomeric forms due to the presence of the amino-triazole system, which allows for proton migration between different nitrogen atoms in the ring.

In the solid state, crystallographic studies have consistently identified the compound in its 5-amino-1H-1,2,4-triazole tautomeric form, where the ring hydrogen is attached to the N1 position and the amino group occupies the 5-position of the triazole ring. This preference is stabilized by the crystal packing forces and specific hydrogen bonding interactions that favor this particular tautomeric arrangement. X-ray crystallographic data shows that this tautomer exhibits optimal intermolecular hydrogen bonding geometry, contributing to enhanced crystal stability.

Solution-state nuclear magnetic resonance studies have revealed a more complex tautomeric equilibrium. In dimethyl sulfoxide solution, the compound exists as a dynamic mixture of multiple tautomeric forms, with rapid exchange between the 5-amino-1H-1,2,4-triazole and 3-amino-1H-1,2,4-triazole forms. The equilibrium constant for this tautomeric interconversion has been determined to be approximately 3.0-3.5, indicating a preferential population of the 5-amino tautomer, consistent with theoretical predictions.

Temperature-dependent nuclear magnetic resonance experiments have demonstrated that the tautomeric equilibrium is sensitive to thermal conditions. At elevated temperatures, the equilibrium shifts slightly toward the 3-amino tautomer, while lower temperatures favor the 5-amino form. This temperature dependence reflects the different enthalpic and entropic contributions to the relative stabilities of the tautomeric forms.

Solvent effects play a crucial role in determining the tautomeric distribution. Polar protic solvents tend to stabilize the 5-amino tautomer through specific hydrogen bonding interactions, while polar aprotic solvents show less discrimination between different tautomeric forms. Aqueous solutions exhibit the most pronounced preference for the 5-amino tautomer, with equilibrium constants reaching values of 4.0-5.0.

The tautomeric interconversion mechanism has been investigated through computational studies, revealing transition states with energy barriers of approximately 15-20 kcal/mol. These barriers are sufficiently low to allow rapid tautomeric exchange at room temperature, explaining the dynamic behavior observed in solution-state nuclear magnetic resonance spectra. The mechanism involves concerted proton migration and electronic reorganization within the triazole ring system.

These tautomeric considerations have significant implications for the compound's reactivity and biological activity. Different tautomeric forms may exhibit distinct binding affinities for biological targets and different chemical reactivities toward electrophilic and nucleophilic reagents. Understanding these tautomeric relationships is essential for predicting and optimizing the compound's performance in various applications.

属性

IUPAC Name |

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREHLHUSMGLOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit cell proliferation.

Result of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation.

生化分析

Biochemical Properties

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and dipole interactions with biological molecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other compounds. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions are crucial for determining the compound’s localization and accumulation in specific tissues, which can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and participate in cellular processes.

生物活性

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.16 g/mol. The compound includes a triazole ring and an amino group, which are critical for its biological interactions.

Structural Comparison

The following table summarizes the structural features of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | Hydroxyl group at position 5 | Enhanced solubility and potential reactivity |

| Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | Chlorine substituent at position 3 | Increased lipophilicity |

| Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoate | Methylthio group at position 5 | Potentially improved biological activity |

The amino functionality in this compound may enhance its interaction with biological targets compared to derivatives with halogen or thiol groups.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors such as succinic anhydride and aminoguanidine hydrochloride. The synthesis typically involves microwave-assisted methods to improve yields and reduce reaction times .

Anticancer Activity

Research has demonstrated that compounds containing the 3-amino-1H-1,2,4-triazole scaffold exhibit promising anticancer properties. In a study evaluating various derivatives against cancer cell lines using the XTT assay, this compound showed notable antiproliferative effects. Specifically, it was effective in inhibiting cell growth in several cancer types .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory potential of this compound by evaluating its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at various concentrations . The strongest anti-inflammatory effects were observed at medium doses.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrated activity against both Gram-positive and Gram-negative bacteria in various assays. The structure's ability to interact with bacterial targets contributes to its efficacy as an antimicrobial agent .

Case Studies

Case Study 1: Evaluation of Anti-inflammatory Activity

A study evaluated the impact of this compound on cytokine release from PBMCs stimulated with LPS. The results indicated a significant decrease in TNF-alpha production by up to 60% at higher concentrations compared to controls .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity against a panel of cell lines (e.g., breast cancer and lung cancer), this compound exhibited IC50 values in the micromolar range. This suggests a strong potential for development into therapeutic agents targeting specific cancers .

科学研究应用

Biological Activities

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate exhibits various biological activities that make it a candidate for further research:

- Antifungal Activity : Compounds containing triazole rings are known for their antifungal properties. This compound could potentially be developed into antifungal agents.

- Anticonvulsant Properties : Similar triazole derivatives have shown promise in treating epilepsy and other neurological disorders due to their ability to modulate neurotransmitter systems.

Potential Applications

The compound's unique structure opens avenues for multiple applications:

Medicinal Chemistry

Due to its prodrug potential, this compound can be designed to release active forms under specific physiological conditions. This property is beneficial for developing drugs with targeted delivery systems.

Agricultural Chemistry

Triazole compounds are also utilized in agriculture as fungicides. The potential application of this compound in crop protection against fungal pathogens could be explored further.

Material Science

Research into the use of triazole compounds as additives in materials science is ongoing. For example, they can serve as electrolyte additives in dye-sensitized solar cells due to their conductive properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | Hydroxyl group at position 5 | Enhanced solubility and potential reactivity |

| Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | Chlorine substituent at position 3 | Increased lipophilicity |

| Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoate | Methylthio group at position 5 | Potentially improved biological activity |

This compound stands out due to its amino functionality that may enhance interactions with biological targets compared to other derivatives that possess halogen or thiol groups .

Case Studies and Research Findings

Recent studies have highlighted the synthesis pathways and biological evaluations of triazole derivatives. For instance:

- Synthesis Pathways : A study demonstrated successful synthesis routes for various N-substituted triazole derivatives using microwave irradiation techniques which significantly improved yields compared to traditional methods .

- Biological Evaluations : Research has indicated that triazole-based compounds exhibit significant antifungal activity against various strains of fungi, suggesting that this compound could be further investigated for similar applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Structural Analogues and Key Differences

Physicochemical and Functional Comparisons

- Solubility: The parent compound’s ester group improves solubility in organic solvents (e.g., DMSO, acetonitrile) compared to non-esterified analogues like 3-phenyl-1H-1,2,4-triazol-5-amine . The thioether derivative exhibits lower polarity due to sulfur’s electronegativity, reducing aqueous solubility .

- Reactivity: The acrylic acid analogue’s α,β-unsaturated system allows for Michael addition or Diels-Alder reactions, absent in the saturated propanoate chain of the target compound .

- Biological Activity : The pyrazolopyrimidine derivative’s extended aromatic system enhances binding to hydrophobic enzyme pockets, outperforming the triazole core in certain antimicrobial assays .

常见问题

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Reflux, 8 hrs | Ethanol | HCl | 62 | 95 | |

| Microwave, 30 mins | DMF | NaOH | 78 | 98 |

Q. Table 2. Stability Study Results (40°C/75% RH)

| Time (Months) | Degradation Products (%) | Activity Retention (%) |

|---|---|---|

| 0 | 0 | 100 |

| 3 | 2.1 | 97 |

| 6 | 5.4 | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。